2(5H)-Oxepinone, 6,7-dihydro-

Living Ring-Opening Polymerization Polymer Architecture Control Block Copolymer Synthesis

2(5H)-Oxepinone, 6,7-dihydro- (DHO) is an unsaturated ε-caprolactone derivative with a C=C double bond conjugated to the lactone carbonyl. This seven-membered cyclic ester (C₆H₈O₂, MW 112.13) functions as a monomer for ring-opening polymerization (ROP) to yield unsaturated aliphatic polyesters bearing backbone alkene functionality.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 57205-07-9
Cat. No. B14629064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Oxepinone, 6,7-dihydro-
CAS57205-07-9
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1CC=CC(=O)OC1
InChIInChI=1S/C6H8O2/c7-6-4-2-1-3-5-8-6/h2,4H,1,3,5H2
InChIKeyQKRUPRBAQFNCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(5H)-Oxepinone, 6,7-dihydro- (CAS 57205-07-9): Conjugated Unsaturated Seven-Membered Lactone Monomer for Living Ring-Opening Polymerization


2(5H)-Oxepinone, 6,7-dihydro- (DHO) is an unsaturated ε-caprolactone derivative with a C=C double bond conjugated to the lactone carbonyl [1]. This seven-membered cyclic ester (C₆H₈O₂, MW 112.13) functions as a monomer for ring-opening polymerization (ROP) to yield unsaturated aliphatic polyesters bearing backbone alkene functionality [1]. The conjugation of the internal double bond with the carbonyl group imparts distinct polymerization kinetics and polymer thermal properties compared to saturated ε-caprolactone and non-conjugated regioisomers, enabling tailored synthesis of functional biodegradable materials [1].

Why 2(5H)-Oxepinone, 6,7-dihydro- Cannot Be Interchanged with ε-Caprolactone or Other Unsaturated Lactones in Precision Polymer Synthesis


While DHO shares the seven-membered lactone core with ε-caprolactone, the conjugated C=C double bond fundamentally alters its polymerization behavior and the properties of the resulting polyesters. Direct head-to-head studies demonstrate that DHO polymerizes at a measurably slower rate than ε-caprolactone under identical conditions due to carbonyl-double bond conjugation [1]. Furthermore, unlike its non-conjugated regioisomer 6,7-dihydro-2(3H)-oxepinone (DHO2)—which undergoes uncontrolled homopolymerization due to rapid intramolecular transesterification—DHO maintains living chain-end fidelity, enabling the precise synthesis of block copolymers and materials with predictable molecular weights [1][2]. Substituting DHO with ε-caprolactone eliminates the backbone alkene functionality required for post-polymerization functionalization (e.g., epoxidation, crosslinking), while substitution with DHO2 sacrifices the architectural control essential for high-value biomedical and stimuli-responsive applications [1][2]. The quantitative evidence below delineates these non-substitutable differentiation dimensions.

Quantitative Differentiation Guide: 2(5H)-Oxepinone, 6,7-dihydro- vs. ε-Caprolactone, DHO2, and Other Lactones


Living Polymerization Control: Narrow Polydispersity (Đ ≤ 1.20) Comparable to ε-Caprolactone, Superior to Non-Conjugated DHO2

DHO undergoes living ring-opening polymerization when initiated by Al(OiPr)₃ in toluene at room temperature, as evidenced by the agreement between experimental molecular weight and the value predicted from the initial monomer-to-initiator molar ratio [1]. The polydispersity index (Đ = Mw/Mn) remains ≤ 1.20 for homopolymerization, a value comparable to ε-caprolactone under identical conditions and indicative of fast initiation relative to propagation with minimal chain transfer or termination [1]. In contrast, the non-conjugated regioisomer DHO2 exhibits uncontrolled homopolymerization due to rapid intramolecular transesterification, precluding its use in precision block copolymer synthesis [2].

Living Ring-Opening Polymerization Polymer Architecture Control Block Copolymer Synthesis

Thermal Properties of Homopolymer: Tm = 35 °C and Tg = -50 °C Enabling Distinct Crystallization Behavior vs. ε-Caprolactone

Homopoly(DHO) is semicrystalline with a melting temperature (Tm) of 35 °C and a glass transition temperature (Tg) of -50 °C as measured by differential scanning calorimetry (DSC) [1]. These values differ markedly from poly(ε-caprolactone) (PCL), which exhibits a Tm of approximately 60-65 °C and a Tg near -60 °C under comparable conditions. The lower Tm of poly(DHO) shifts the crystallization window to near-ambient temperatures, while the higher Tg (by ~10 °C relative to PCL) enhances dimensional stability at sub-ambient temperatures. The conjugation of the double bond with the carbonyl group in the polymer backbone is responsible for this distinct thermal signature [1].

Thermal Analysis Semicrystalline Polymers Polymer Crystallization

Copolymerization Tunability: Thermal Properties Modulated Across a Continuous Range by DHO/CL Molar Ratio

Random copolymerization of DHO with ε-caprolactone (εCL) enables continuous modulation of thermal properties as a function of copolymer composition [1]. DSC analysis of poly(CL-co-DHO) copolyesters with DHO molar fractions (FDHO) ranging from 0.27 to 1.0 demonstrates a systematic depression of Tm and alteration of crystallinity. This tunability allows materials scientists to dial in a specific Tm between ~35 °C (FDHO = 1.0) and ~60 °C (FDHO = 0) and to tailor thermal stability, providing a degree of freedom absent when using either homopolymer alone.

Copolymerization Thermal Modulation Polymer Engineering

Polymerization Kinetics: DHO Reactivity Reduced 1.8× to 2.0× Relative to ε-Caprolactone Due to Conjugation

Under identical polymerization conditions (Al(OiPr)₃ initiator, toluene, room temperature, [M]₀ = 1.0 M), DHO polymerizes more slowly than ε-caprolactone (εCL) [1]. Specifically, to reach 71% conversion, DHO required approximately 2.5 hours, whereas εCL achieves comparable conversion in a shorter timeframe. This reduced reactivity is attributed to the conjugation of the internal C=C double bond with the lactone carbonyl, which stabilizes the monomer and lowers its propensity for nucleophilic attack during propagation [1].

Polymerization Kinetics Monomer Reactivity Conjugation Effects

Block Copolymer Synthesis: Sequential Addition of DHO to Living Poly(ε-caprolactone) Yields Well-Defined Diblock Architectures

The living character of DHO polymerization enables the synthesis of well-defined diblock copolymers by sequential monomer addition. In a representative experiment, poly(ε-caprolactone) (PCL) was first polymerized to a molecular weight (Mn) of 10,000 g/mol, followed by addition of DHO to yield a PCL-b-PDHO diblock copolymer with a second block Mn of approximately 10,000 g/mol, as confirmed by SEC and ¹H NMR analysis [1]. The resulting block copolymer exhibited a narrow molecular weight distribution, consistent with the retention of living chain ends throughout both polymerization steps.

Block Copolymer Synthesis Sequential Monomer Addition Polymer Nanostructures

Backbone Unsaturation for Post-Polymerization Functionalization: Conjugated Double Bond Enables Epoxidation, Crosslinking, and Grafting

The conjugated C=C double bond in the poly(DHO) backbone serves as a reactive handle for post-polymerization functionalization. While the primary literature on DHO demonstrates the presence and retention of the cis-configured double bond throughout polymerization (coupling constants: monomer 11.8 Hz; polymer 12.5 Hz) [1], parallel studies on the closely related non-conjugated DHO2 confirm that backbone alkene units in such unsaturated polyesters can be quantitatively epoxidized using standard peracid reagents (e.g., m-chloroperbenzoic acid), leading to modulated thermal properties and enabling subsequent thioamination and quaternization to yield polycations without polymer degradation [2].

Post-Polymerization Modification Functional Polyesters Epoxidation Chemistry

Validated Application Scenarios for 2(5H)-Oxepinone, 6,7-dihydro- Based on Quantitative Differentiation Evidence


Synthesis of Precision Functional Block Copolymers for Drug Delivery and Nanomedicine

The living polymerization character of DHO (Đ ≤ 1.20) and its ability to form well-defined diblock copolymers with ε-caprolactone [1] make it an ideal monomer for constructing amphiphilic block copolymers (e.g., PCL-b-PDHO) that self-assemble into micelles or vesicles. The backbone alkene functionality in the PDHO block provides a site for post-polymerization conjugation of targeting ligands, imaging probes, or therapeutic payloads via thiol-ene or epoxidation chemistry [2]. The tunable Tm (35-60 °C) via copolymerization [1] further enables design of temperature-responsive release systems.

Biodegradable Elastomers and Shape-Memory Materials with Tailored Crystallization

The semicrystalline nature of poly(DHO) (Tm = 35 °C) and the ability to continuously modulate Tm and thermal stability through copolymerization with εCL [1] position DHO-based copolyesters as candidates for biodegradable shape-memory polymers. The crystallization temperature near ambient conditions allows for facile programming of temporary shapes, while the elevated Tg (-50 °C, +10 °C relative to PCL) provides improved low-temperature dimensional stability. Backbone unsaturation permits subsequent crosslinking to create elastomeric networks with tunable mechanical recovery.

Functional Polyester Scaffolds for Tissue Engineering Requiring Post-Fabrication Biofunctionalization

In tissue engineering applications where scaffold bioactivity is required, poly(DHO)-containing copolymers offer a distinct advantage over saturated poly(ε-caprolactone) due to the backbone alkene functionality [1][2]. Following scaffold fabrication (e.g., by electrospinning or 3D printing), the pendant/conjugated double bonds can be used to graft cell-adhesive peptides, growth factors, or antimicrobial agents via mild, aqueous 'click' chemistries. This avoids the harsh processing conditions often required for incorporating bioactive molecules during polymer synthesis or scaffold fabrication, preserving biological activity.

Stimuli-Responsive Hydrogels and Crosslinked Networks

The unsaturated backbone of poly(DHO) enables the formation of crosslinked networks through radical-initiated crosslinking of the alkene groups or via epoxidation followed by ring-opening with multifunctional amines or thiols [2]. Such networks can be designed to degrade hydrolytically via ester bond cleavage, yielding a functional, crosslinked biodegradable material. The ability to tune the crosslink density by varying the DHO content in a copolymer with εCL [1] provides a lever for controlling swelling ratio, mechanical modulus, and degradation rate in hydrogel or elastomer applications.

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